2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime
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Overview
Description
2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH This compound is derived from 2-Fluoro-5-(trifluoromethyl)benzaldehyde, which is a fluorinated aromatic aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2-Fluoro-5-(trifluoromethyl)benzaldehyde+NH2OH⋅HCl→2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime+H2O+NaCl
The reaction is typically carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime is largely dependent on its chemical reactivity. The oxime group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 5-Fluoro-2-(trifluoromethyl)benzaldehyde
Uniqueness
2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime is unique due to the presence of both fluorine atoms and the oxime functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H5F4NO |
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Molecular Weight |
207.12 g/mol |
IUPAC Name |
(NE)-N-[[2-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H5F4NO/c9-7-2-1-6(8(10,11)12)3-5(7)4-13-14/h1-4,14H/b13-4+ |
InChI Key |
JQMMUIVVZDLKHV-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C=N/O)F |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=NO)F |
Origin of Product |
United States |
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